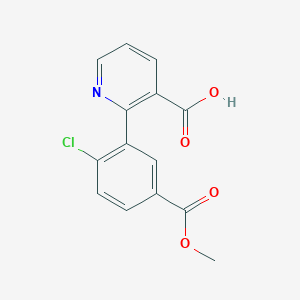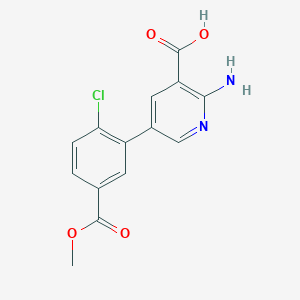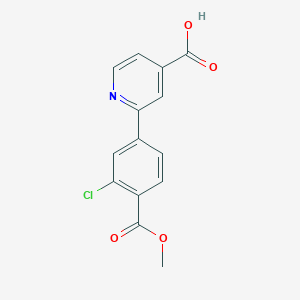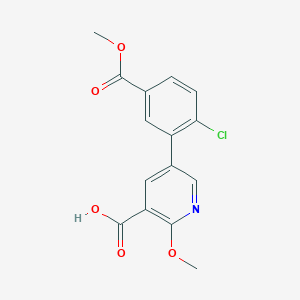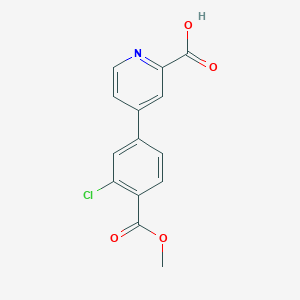
5-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-methoxycarbonylphenyl)nicotinic acid, 95% (5-CMCPNA 95%) is a phenylnicotinic acid derivative that has been used for decades in scientific research. It is a relatively small molecule with a molecular weight of 206.6 g/mol and a melting point of 176-178°C. 5-CMCPNA 95% is a versatile compound that can be used in various types of experiments and has a wide range of applications in scientific research.
Mecanismo De Acción
5-CMCPNA 95% is an agonist of the muscarinic acetylcholine receptor (mAChR). Upon binding to the receptor, it activates the G-protein coupled signaling pathway, which leads to the activation of phospholipase C and the release of inositol triphosphate (IP3). IP3 then binds to IP3 receptors on the endoplasmic reticulum, resulting in the release of calcium ions. The increase in intracellular calcium ions activates various downstream signaling pathways, leading to the desired physiological response.
Biochemical and Physiological Effects
5-CMCPNA 95% has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, resulting in increased cholinergic activity. It has also been shown to increase the release of dopamine, norepinephrine, and serotonin, which can lead to increased alertness, improved mood, and improved cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-CMCPNA 95% is a useful compound for laboratory experiments due to its wide range of applications and ease of synthesis. It is relatively inexpensive and can be synthesized quickly and easily. However, it is important to note that 5-CMCPNA 95% is not suitable for use in humans, as it has not been tested for safety or efficacy in humans.
Direcciones Futuras
There are a number of potential future directions for research on 5-CMCPNA 95%. One potential direction is to investigate its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Another potential direction is to investigate its effects on various types of cells, such as neurons, astrocytes, and microglia. Additionally, further research could be done to explore the potential therapeutic applications of 5-CMCPNA 95%, such as for the treatment of neurological disorders. Finally, further research could be done to investigate the effects of 5-CMCPNA 95% on synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of 5-CMCPNA 95% involves the reaction of 2-chloro-5-methoxycarbonylphenylacetic acid and sodium cyanide in the presence of a base. The reaction is carried out at room temperature and is completed in about 1 hour. The product is then purified by column chromatography and recrystallized from ethanol.
Aplicaciones Científicas De Investigación
5-CMCPNA 95% is a versatile compound that has been used in a variety of scientific research applications. It is used in studies of enzyme kinetics, receptor binding, and protein-protein interactions. It has also been used to measure the activity of enzymes such as acetylcholinesterase and muscarinic acetylcholine receptors.
Propiedades
IUPAC Name |
5-(2-chloro-5-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-2-3-12(15)11(5-8)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJHQOYBHPNTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688321 |
Source


|
| Record name | 5-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-04-2 |
Source


|
| Record name | 5-[2-Chloro-5-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6394036.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6394055.png)
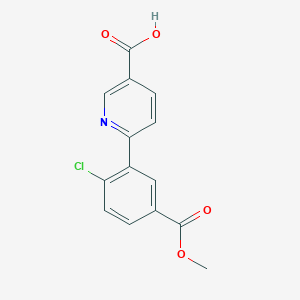
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6394078.png)
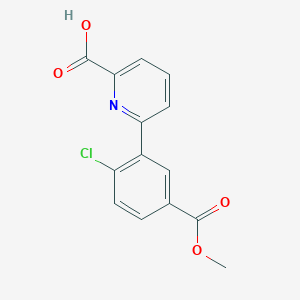
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)
